molecular formula C10H16NO3P B1346125 Diethyl (pyridin-2-ylmethyl)phosphonate CAS No. 39996-87-7

Diethyl (pyridin-2-ylmethyl)phosphonate

Cat. No.: B1346125
CAS No.: 39996-87-7
M. Wt: 229.21 g/mol
InChI Key: LJIHMNONXSBZCU-UHFFFAOYSA-N
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Description

Diethyl (pyridin-2-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C10H16NO3P and its molecular weight is 229.21 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (pyridin-2-ylmethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (pyridin-2-ylmethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (pyridin-2-ylmethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIHMNONXSBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193050
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
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Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39996-87-7
Record name Diethyl P-(2-pyridinylmethyl)phosphonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
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Record name diethyl (pyridin-2-ylmethyl)phosphonate
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl (pyridin-2-ylmethyl)phosphonate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (pyridin-2-ylmethyl)phosphonate, a key intermediate in the synthesis of advanced therapeutic agents. The document details the compound's fundamental molecular and physical properties, provides a robust, step-by-step synthesis protocol, and offers a thorough characterization using spectroscopic methods. Furthermore, it delves into the critical application of this molecule in the development of himbacine analogs, a class of potent thrombin receptor antagonists with significant therapeutic potential in the management of thrombotic diseases. The guide is intended to equip researchers and drug development professionals with the essential knowledge to synthesize, characterize, and effectively utilize Diethyl (pyridin-2-ylmethyl)phosphonate in their research endeavors.

Introduction

Diethyl (pyridin-2-ylmethyl)phosphonate is a specialty organophosphorus compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a diethyl phosphonate group via a methylene bridge, makes it a valuable building block for the synthesis of complex heterocyclic molecules. Of particular importance is its role as a key precursor in the synthesis of himbacine analogs, which have emerged as a promising class of antiplatelet agents.[1][2][3][4][5] This guide will provide an in-depth exploration of Diethyl (pyridin-2-ylmethyl)phosphonate, from its fundamental properties to its pivotal role in the synthesis of next-generation antithrombotic therapies.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of Diethyl (pyridin-2-ylmethyl)phosphonate is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₆NO₃P[6]
Molecular Weight 229.21 g/mol [6]
IUPAC Name 2-(diethoxyphosphorylmethyl)pyridine[6]
CAS Number 39996-87-7[6]
Appearance Colorless to pale yellow liquidCommercially available data
Melting Point Not available (liquid at room temperature)N/A
Boiling Point ~115-119 °C at 9 mmHg[7]
Solubility Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethanol)General chemical knowledge

Synthesis Protocol: A Modified Arbuzov Reaction

The synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate is typically achieved through a variation of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This method provides a reliable and scalable route to the desired product.

Reaction Principle

The synthesis involves the reaction of 2-(chloromethyl)pyridine hydrochloride with triethyl phosphite. The reaction proceeds via an initial quaternization of the pyridine nitrogen by the alkyl halide, which is then followed by the classic Arbuzov rearrangement to yield the final phosphonate product. The use of the hydrochloride salt of 2-(chloromethyl)pyridine is crucial for activating the substrate towards nucleophilic attack by the phosphite.

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-(Chloromethyl)pyridine HCl Triethyl phosphite Mix Mix reactants and solvent Reactants->Mix Solvent Toluene Solvent->Mix Apparatus Round-bottom flask Reflux condenser Stirrer Apparatus->Mix Heat Heat to reflux (e.g., 110-120 °C) Mix->Heat Stirring Monitor Monitor by TLC/GC-MS Heat->Monitor Periodic sampling Cool Cool to room temperature Monitor->Cool Reaction complete Quench Quench with aq. NaHCO₃ Cool->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column chromatography (Silica gel, EtOAc/Hexanes) Concentrate->Purify FinalProduct Diethyl (pyridin-2-ylmethyl)phosphonate Purify->FinalProduct

Caption: Experimental workflow for the synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate.

Detailed Step-by-Step Methodology
  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is assembled.

  • Reactant Charging: The flask is charged with 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and anhydrous toluene.

  • Addition of Phosphite: Triethyl phosphite (1.1 eq) is added to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).[7]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Diethyl (pyridin-2-ylmethyl)phosphonate as a colorless to pale yellow oil.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized Diethyl (pyridin-2-ylmethyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, J = 4.8 Hz, 1H, Py-H6)

    • δ 7.65 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)

    • δ 7.25 (d, J = 7.8 Hz, 1H, Py-H3)

    • δ 7.15 (dd, J = 7.5, 4.9 Hz, 1H, Py-H5)

    • δ 4.10 (quint, J = 7.1 Hz, 4H, 2 x OCH₂)

    • δ 3.40 (d, JHP = 21.8 Hz, 2H, PCH₂)

    • δ 1.25 (t, J = 7.1 Hz, 6H, 2 x CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.5 (d, JCP = 8.1 Hz)

    • δ 149.5

    • δ 136.8

    • δ 124.0

    • δ 122.5

    • δ 62.5 (d, JCP = 6.7 Hz)

    • δ 35.8 (d, JCP = 138.5 Hz)

    • δ 16.4 (d, JCP = 6.0 Hz)

  • ³¹P NMR (162 MHz, CDCl₃):

    • δ 23.5

The characteristic downfield shift of the methylene protons adjacent to the phosphorus atom and the large coupling constant (JHP) are key diagnostic features in the ¹H NMR spectrum. The ³¹P NMR shows a single resonance at approximately 23.5 ppm, which is typical for this class of phosphonates.[8][9]

Application in Drug Development: Synthesis of Himbacine Analogs

Diethyl (pyridin-2-ylmethyl)phosphonate is a crucial building block in the synthesis of himbacine analogs, which are potent and selective antagonists of the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1][2][3][4][5]

The Horner-Wadsworth-Emmons Reaction

The phosphonate moiety of Diethyl (pyridin-2-ylmethyl)phosphonate is primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective formation of a carbon-carbon double bond, which is a key step in the construction of the complex tricyclic core of himbacine analogs.

In a typical HWE reaction, the phosphonate is first deprotonated with a strong base (e.g., sodium hydride or n-butyllithium) to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a new carbon-carbon bond, ultimately leading to the formation of an alkene and a water-soluble phosphate byproduct.

Synthesis of Vorapaxar Analogs

A prominent example of a himbacine analog is Vorapaxar, a clinically approved antiplatelet medication. The synthesis of Vorapaxar and its analogs often involves the coupling of a complex aldehyde intermediate with the ylide generated from a substituted Diethyl (pyridin-2-ylmethyl)phosphonate derivative.[1]

HWE_Reaction Phosphonate Diethyl (pyridin-2-ylmethyl)phosphonate Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Alkene Alkene Product (Himbacine Analog Precursor) Ylide->Alkene Nucleophilic attack Aldehyde Aldehyde Intermediate (from Himbacine core) Aldehyde->Alkene Byproduct Phosphate Byproduct Alkene->Byproduct Elimination

Caption: Horner-Wadsworth-Emmons reaction in the synthesis of himbacine analogs.

Mechanism of Action of Himbacine Analogs

Himbacine analogs, such as Vorapaxar, act as antagonists of the PAR-1 receptor on the surface of platelets.[1] Thrombin, a key enzyme in the coagulation cascade, normally activates platelets by cleaving the N-terminal domain of the PAR-1 receptor, which then acts as a tethered ligand to initiate intracellular signaling and subsequent platelet aggregation. Himbacine analogs competitively bind to the PAR-1 receptor, preventing its activation by thrombin.[1] This inhibition of platelet activation is a critical mechanism for preventing arterial thrombosis, which is the underlying cause of heart attacks and strokes.

PAR1_Mechanism cluster_activation Normal Platelet Activation cluster_inhibition Inhibition by Himbacine Analog Thrombin Thrombin PAR1_inactive PAR-1 Receptor (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 Receptor (Active) PAR1_inactive->PAR1_active Conformational Change Signaling Intracellular Signaling PAR1_active->Signaling Aggregation Platelet Aggregation Signaling->Aggregation Himbacine Himbacine Analog (e.g., Vorapaxar) PAR1_blocked PAR-1 Receptor (Blocked) Himbacine->PAR1_blocked Competitive Binding No_Aggregation No Platelet Aggregation PAR1_blocked->No_Aggregation Inhibition of Activation

Caption: Mechanism of action of himbacine analogs as PAR-1 receptor antagonists.

Conclusion

Diethyl (pyridin-2-ylmethyl)phosphonate is a versatile and indispensable reagent in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its phosphonate group make it a valuable tool for the construction of complex molecular architectures. The pivotal role of this compound in the synthesis of potent antiplatelet agents like Vorapaxar underscores its significance in the development of life-saving therapeutics for cardiovascular diseases. This guide has provided the essential technical information for researchers to confidently synthesize, characterize, and utilize Diethyl (pyridin-2-ylmethyl)phosphonate in their pursuit of novel drug candidates.

References

  • European Patent Office. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. EP 2 046 804 B1. [Link]

  • Chelliah, M. V., et al. (2014). Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar. ACS Medicinal Chemistry Letters, 5(5), 561-565. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 217993, Diethyl (pyridin-2-ylmethyl)phosphonate. Retrieved January 23, 2026 from [Link].

  • ResearchGate. (2008). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver. [Link]

  • ResearchGate. (n.d.). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand. [Link]

  • Chackalamannil, S., et al. (2007). Heterotricyclic Himbacine Analogs as Potent, Orally Active Thrombin Receptor (Protease Activated Receptor-1) Antagonists. Journal of Medicinal Chemistry, 50(22), 5265-5268. [Link]

  • Google Patents. (2017). Preparation method of diethyl methylphosphonite. CN109836456B.
  • Chelliah, M. V., et al. (2012). Discovery of nor-seco himbacine analogs as thrombin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2569-2573. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. [Link]

  • Chackalamannil, S., et al. (2008). Discovery of a Novel, Orally Active Himbacine-Based Thrombin Receptor Antagonist (SCH 530348) with Potent Antiplatelet Activity. Journal of Medicinal Chemistry, 51(11), 3061-3064. [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]

  • Chackalamannil, S., et al. (2007). Heterotricyclic himbacine analogs as potent, orally active thrombin receptor (protease activated receptor-1) antagonists. Journal of Medicinal Chemistry, 50(22), 5265-8. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

Sources

Diethyl (pyridin-2-ylmethyl)phosphonate structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl (pyridin-2-ylmethyl)phosphonate: Structure, Synthesis, and Applications

Abstract

Diethyl (pyridin-2-ylmethyl)phosphonate is a versatile organophosphorus compound characterized by a pyridinyl group linked to a diethyl phosphonate moiety via a methylene bridge. This unique structure makes it a valuable bidentate ligand in coordination chemistry and a critical building block in synthetic organic chemistry. Its ability to chelate metal ions has led to the development of complexes with notable magnetic properties and potential therapeutic activities. Furthermore, it serves as a key intermediate in the synthesis of complex pharmaceutical agents, including thrombin receptor antagonists. This guide provides a comprehensive overview of its molecular structure, nomenclature, detailed synthetic protocols, spectroscopic characterization, and significant applications, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Nomenclature

Diethyl (pyridin-2-ylmethyl)phosphonate is an ester of phosphonic acid. The core structure consists of a central phosphorus (V) atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups (-OCH₂CH₃), and single-bonded to a methylene group (-CH₂-), which is in turn attached to the 2-position of a pyridine ring.

IUPAC Name: diethyl (pyridin-2-ylmethyl)phosphonate[1]

Common Synonyms:

  • 2-(diethoxyphosphorylmethyl)pyridine[1]

  • Diethyl (2-pyridylmethyl)phosphonate[1]

  • 2-Pyridylmethylphosphonic acid diethyl ester[1]

Chemical Structure Diagram

The two-dimensional structure of the molecule highlights the key functional groups: the pyridine ring, the phosphonate ester, and the connecting methylene bridge.

Caption: 2D Structure of Diethyl (pyridin-2-ylmethyl)phosphonate.

Physicochemical Properties
PropertyValueSource
CAS Number 39996-87-7[1][2]
Molecular Formula C₁₀H₁₆NO₃P[1]
Molecular Weight 229.21 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[3]
SMILES CCOP(=O)(CC1=CC=CC=N1)OCC[1]

Synthesis and Purification

The synthesis of diethyl (pyridin-2-ylmethyl)phosphonate is most commonly achieved via a modification of the Michaelis-Arbuzov or Michaelis-Becker reactions. The Michaelis-Becker reaction, involving the deprotonation of diethyl phosphite to form a potent nucleophile followed by reaction with an appropriate electrophile, is a field-proven method.

Causality of Experimental Choices:

  • Reactants: The synthesis utilizes diethyl phosphite and 2-(chloromethyl)pyridine (or the corresponding bromo- derivative). Diethyl phosphite serves as the source of the phosphonate group[4]. 2-(Chloromethyl)pyridine provides the pyridinylmethyl backbone.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required. Its function is to deprotonate the P-H bond of diethyl phosphite, which is weakly acidic[4]. This deprotonation generates the diethyl phosphite anion, a soft nucleophile that readily attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine.

  • Solvent: An anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential. These solvents prevent the quenching of the strong base and the phosphite anion while effectively solvating the reactants.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the base. The subsequent substitution reaction is typically allowed to warm to room temperature to ensure a reasonable reaction rate.

Experimental Protocol: Michaelis-Becker Reaction

Step 1: Preparation of the Nucleophile

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add diethyl phosphite (1.0 equivalent) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating the complete formation of the sodium diethyl phosphite salt.

Step 2: Nucleophilic Substitution

  • Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF. If using the free base, this step is more straightforward. (Note: The hydrochloride salt may need to be neutralized or used with an additional equivalent of base).

  • Add the solution of 2-(chloromethyl)pyridine to the flask containing the phosphite anion at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel or by vacuum distillation to yield the pure diethyl (pyridin-2-ylmethyl)phosphonate.

Synthesis Workflow Diagram

G start Reactants: - Diethyl Phosphite - Sodium Hydride - 2-(Chloromethyl)pyridine deprotonation Step 1: Deprotonation (Anhydrous THF, 0°C) Formation of Nucleophile start->deprotonation substitution Step 2: Substitution (0°C to Room Temp) C-P Bond Formation deprotonation->substitution quench Step 3: Aqueous Quench (sat. aq. NH₄Cl) substitution->quench extraction Step 4: Extraction (e.g., Ethyl Acetate) quench->extraction purification Step 5: Purification (Column Chromatography or Vacuum Distillation) extraction->purification product Final Product: Diethyl (pyridin-2-ylmethyl)phosphonate purification->product

Caption: Workflow for the synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate.

Spectroscopic and Physicochemical Characterization

Characterization is crucial for verifying the structure and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.

TechniqueExpected Observations
¹H NMR - Ethoxy (CH₃): Triplet (~1.3 ppm, 6H, J ≈ 7 Hz). - Ethoxy (OCH₂): Multiplet or doublet of quartets (~4.1 ppm, 4H) due to coupling with both CH₃ protons and the ³¹P nucleus. - Methylene bridge (P-CH₂-Py): Doublet (~3.3 ppm, 2H) due to strong coupling to the ³¹P nucleus (J ≈ 22 Hz). - Pyridine protons: Four distinct signals in the aromatic region (~7.1-8.5 ppm).
¹³C NMR - Ethoxy (CH₃): Signal at ~16 ppm (doublet, J ≈ 6 Hz). - Ethoxy (OCH₂): Signal at ~62 ppm (doublet, J ≈ 6 Hz). - Methylene bridge (P-CH₂-Py): Signal at ~35 ppm (doublet, J ≈ 140 Hz). - Pyridine carbons: Five signals in the aromatic region (~122-155 ppm).
³¹P NMR - A single resonance is expected in the range of δ 20-30 ppm (proton-decoupled).
FT-IR (cm⁻¹) - P=O stretch: Strong absorption around 1250-1260 cm⁻¹. - P-O-C stretch: Strong absorption around 1020-1050 cm⁻¹. - C=N, C=C (Pyridine): Absorptions around 1590-1430 cm⁻¹.
Mass Spec. (ESI+) - Expected [M+H]⁺ peak at m/z = 230.09.

Reactivity and Applications

The unique combination of a phosphonate group and a pyridine ring imparts significant functionality, making this compound a valuable tool in different areas of chemical science.

Coordination Chemistry

Diethyl (pyridin-2-ylmethyl)phosphonate acts as an effective bidentate chelating ligand for a variety of transition metal ions[5].

  • Coordination Mode: It typically coordinates to a metal center through the nitrogen atom of the pyridine ring and the phosphoryl oxygen atom of the phosphonate group. This coordination forms a stable six-membered chelate ring[5].

  • Supramolecular Chemistry: The resulting metal complexes can participate in the formation of larger supramolecular structures through non-covalent interactions. These interactions are fundamental for designing materials with specific magnetic, optical, or electrical properties[5].

  • Biological Relevance: N-heterocyclic phosphonate complexes, particularly with platinum(II) and palladium(II), have been investigated for their significant antitumor activity[5]. The ligand structure plays a crucial role in the overall geometry and reactivity of the metal complex, influencing its biological efficacy.

Intermediate in Drug Development

This phosphonate is a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds. Its deprotonated form (carbanion) reacts with aldehydes or ketones to produce alkenes with high stereoselectivity.

  • Synthesis of Himbacine Analogs: A notable application is in the synthesis of himbacine analogs. These complex molecules are potent thrombin receptor antagonists, which are valuable for treating thrombotic, inflammatory, and atherosclerotic disorders[6]. The phosphonate is used to construct a key part of the molecular scaffold in a multi-step synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, diethyl (pyridin-2-ylmethyl)phosphonate presents several hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[1].

    • H312: Harmful in contact with skin[1].

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H332: Harmful if inhaled[1].

    • H335: May cause respiratory irritation[1].

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin, eyes, and clothing.

    • Store in a tightly sealed container in a dry, cool place.

Conclusion

Diethyl (pyridin-2-ylmethyl)phosphonate is a compound of significant interest due to its dual functionality. As a chelating ligand, it provides access to a wide range of metal complexes with tunable properties relevant to materials science and medicinal inorganic chemistry. As a synthetic intermediate, its utility in C-P and C-C bond-forming reactions makes it indispensable for the construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

  • Glowacki, G., et al. (n.d.). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand. ResearchGate. [Link]

  • Yong, K. H., et al. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. European Patent Office. [Link]

  • PubChem. (n.d.). Diethyl (pyridin-2-ylmethyl)phosphonate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Wikipedia. (2023). Diethyl phosphite. [Link]

Sources

Methodological & Application

Spectroscopic Characterization of Phosphonate Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Phosphonate Derivatives

Phosphonate derivatives, organophosphorus compounds defined by the robust C-P bond, represent a cornerstone of modern medicinal chemistry and materials science.[1] Their remarkable versatility is rooted in their ability to act as stable bioisosteres for phosphates and mimics for carboxylates, rendering them invaluable in drug design.[1] This has led to their successful application as antiviral agents, treatments for bone resorption disorders, and as herbicides.[1] Beyond the pharmaceutical realm, phosphonates are crucial as scale inhibitors, chelating agents, and in the development of novel materials.[2]

The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their application. This guide provides a comprehensive overview and detailed protocols for the spectroscopic characterization of phosphonate derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and Raman). Our focus is not merely on the procedural steps but on the underlying scientific rationale that informs experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural characterization of phosphonate derivatives in solution. The presence of the phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, provides a direct and highly informative handle for analysis.[3]

³¹P NMR Spectroscopy: The Primary Diagnostic Tool

Expertise & Experience: ³¹P NMR provides a direct window into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus, making it an excellent tool for identifying the type of phosphonate and monitoring reactions. The typical chemical shift range for phosphonate derivatives is broad, generally falling between 0 and +35 ppm, but can extend further depending on the specific structure.[4]

Trustworthiness: The interpretation of ³¹P NMR spectra is often straightforward due to the simplicity of the spectra, which are typically acquired with proton decoupling.[3] This eliminates complex splitting patterns from neighboring protons, resulting in sharp, single peaks for each unique phosphorus environment. However, for quantitative analysis, it is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]

Experimental Protocol: Quantitative ³¹P NMR of a Phosphonate Derivative

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the phosphonate derivative.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical; for phosphonic acids, polar solvents like D₂O or DMSO-d₆ are necessary. For phosphonate esters, less polar solvents like CDCl₃ are suitable.

    • For phosphonic acids, adjusting the pH of the D₂O solution with NaOH or HCl can be necessary to ensure complete dissolution and to study pH-dependent chemical shifts.[5]

    • Add a known amount of an internal standard (e.g., triphenyl phosphate) if precise quantification is required.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling.

    • Acquisition Time (at): 1.5 - 2.0 s.

    • Relaxation Delay (d1): 5-7 times the longest T₁ of the phosphorus nuclei. A longer delay is crucial for accurate quantification.

    • Pulse Width (p1): A 30-90° pulse. A 90° pulse provides the maximum signal for a single scan.

    • Number of Scans (ns): 64-256, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

    • Integrate the signals of interest and the internal standard for quantification.

¹H and ¹³C NMR Spectroscopy: Elucidating the Organic Scaffold

Expertise & Experience: While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR are essential for characterizing the organic portion of the molecule. The key feature in these spectra is the presence of heteronuclear coupling between ¹H/¹³C and ³¹P nuclei (J-coupling). These couplings provide valuable information about the connectivity of the molecule.[6]

Trustworthiness: The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei. One-bond couplings (¹JP-C) are the largest, followed by two-bond (²JP-H, ²JP-C) and three-bond (³JP-H, ³JP-C) couplings.[3] The observation of these couplings provides unambiguous evidence for the proximity of specific protons and carbons to the phosphonate group.[7]

Data Presentation: Typical NMR Data for Phosphonate Derivatives

Parameter Typical Value Structural Information
³¹P Chemical Shift (δ) 0 to +35 ppmElectronic environment of the phosphorus atom.
¹JP-C 125 - 180 HzDirect C-P bond.
²JP-H (P-C-H) 10 - 20 HzProtons on the α-carbon.
²JP-C (P-O-C) 5 - 10 HzCarbons in the ester group.
³JP-H (P-O-C-H) 5 - 15 HzProtons on the ester group carbons.

Experimental Protocol: ¹H and ¹³C NMR of a Phosphonate Derivative

  • Sample Preparation: As described for ³¹P NMR. For ¹³C NMR, a higher sample concentration (30-50 mg) is often required.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Standard single-pulse experiment.

      • Acquisition time: 2-4 s.

      • Relaxation delay: 1-2 s.

      • Number of scans: 8-16.

    • ¹³C NMR:

      • Standard single-pulse experiment with proton decoupling.

      • Acquisition time: 1-2 s.

      • Relaxation delay: 2-5 s.

      • Number of scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential for ¹³C, Gaussian for ¹H).

    • Fourier transform, phase, and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of phosphonate derivatives and gaining structural information through fragmentation analysis. The choice of ionization technique is critical for successful analysis.

Electrospray Ionization (ESI) Mass Spectrometry

Expertise & Experience: ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile phosphonate derivatives, particularly phosphonic acids.[2] Due to the acidic nature of the phosphonate group, ESI is most effective in the negative ion mode, where deprotonated molecules [M-H]⁻ are readily formed.[2]

Trustworthiness: One of the challenges in ESI-MS of phosphonates is their potential for poor ionization efficiency. To overcome this, ion-pairing reagents such as N,N-dimethylhexylamine can be added to the mobile phase.[8] These reagents form adducts with the phosphonate, enhancing their hydrophobicity and improving their ionization in positive ion mode.[8] Chemical derivatization to introduce a permanently charged group can also significantly enhance sensitivity.[9]

Experimental Protocol: LC-ESI-MS of a Phosphonate Derivative

  • Sample Preparation:

    • Dissolve the phosphonate derivative in a suitable solvent (e.g., water, methanol, acetonitrile) to a concentration of 1-10 µg/mL.

    • For complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup.

  • LC-MS Parameters:

    • LC Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • ESI Source Parameters:

      • Ionization Mode: Negative ion mode is generally preferred.

      • Capillary Voltage: 3-4 kV.

      • Nebulizing Gas Pressure: 30-50 psi.

      • Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 10 L/min at 300 °C).

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M-H]⁻ ion.

    • Analyze the mass spectrum to confirm the molecular weight.

    • Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information. Common fragmentation pathways include the loss of the organic substituents from the phosphorus atom.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Expertise & Experience: MALDI is another soft ionization technique that is particularly useful for the analysis of larger phosphonate-containing molecules, such as modified peptides or polymers. The choice of matrix is crucial for successful MALDI analysis.[10]

Trustworthiness: A significant challenge in MALDI-MS of phosphonates is potential signal suppression.[11] Derivatization techniques, such as using Phos-tag which specifically binds to phosphate monoesters, can enhance the detection of phosphorylated molecules.[12] For phosphopeptides, enrichment strategies using materials like zirconium phosphonate-modified surfaces can improve specificity and sensitivity.[13]

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR and Raman Spectroscopy

Expertise & Experience: The phosphonate group has several characteristic vibrational modes that can be observed in both FT-IR and Raman spectra. The P=O stretching vibration is typically a strong band in the IR spectrum, while the P-O-C and C-P vibrations are also readily identifiable.

Trustworthiness: FT-IR and Raman spectroscopy are complementary techniques.[14] Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. A combined analysis of both spectra provides a more complete vibrational characterization of the molecule.

Data Presentation: Characteristic Vibrational Frequencies for Phosphonates

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
P=O Stretch 1200 - 1260StrongMedium
P-O-C Stretch (asymmetric) 1020 - 1090StrongMedium
P-O-C Stretch (symmetric) 950 - 1050MediumStrong
C-P Stretch 650 - 800Medium-WeakMedium
P-OH Stretch 909 - 1040MediumWeak

Note: The exact positions of these bands can vary depending on the molecular structure and physical state of the sample.[15][16]

Experimental Protocol: FT-IR and Raman Spectroscopy of a Phosphonate Derivative

  • Sample Preparation:

    • FT-IR (ATR): Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • FT-IR (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Raman: Place the solid or liquid sample in a glass vial or NMR tube for analysis.

  • Instrument Parameters:

    • FT-IR:

      • Spectral Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Raman:

      • Laser Wavelength: 532 nm or 785 nm.

      • Laser Power: 10-100 mW (adjust to avoid sample degradation).

      • Integration Time: 1-10 seconds.

      • Number of Accumulations: 10-20.

  • Data Analysis:

    • Identify and assign the characteristic vibrational bands of the phosphonate group and other functional groups in the molecule.

    • Compare the experimental spectra with literature data or theoretical calculations for confirmation.

Integrated Spectroscopic Workflow

For a comprehensive and unambiguous characterization of a novel phosphonate derivative, an integrated approach is highly recommended. The following workflow illustrates how these techniques can be synergistically employed.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_final Final Confirmation Synthesis Synthesized Phosphonate Derivative NMR_P ³¹P NMR Synthesis->NMR_P Direct structural probe MS Mass Spectrometry (ESI or MALDI) Synthesis->MS Molecular weight determination NMR_H_C ¹H & ¹³C NMR NMR_P->NMR_H_C Guides further NMR MS->NMR_H_C Confirms MW Vibrational FT-IR & Raman NMR_H_C->Vibrational Cross-validation of functional groups Structure Confirmed Molecular Structure NMR_H_C->Structure Vibrational->Structure

An integrated workflow for the spectroscopic characterization of phosphonate derivatives.

Conclusion

The spectroscopic characterization of phosphonate derivatives is a multifaceted process that requires a thoughtful and integrated approach. By leveraging the strengths of ³¹P, ¹H, and ¹³C NMR, mass spectrometry, and vibrational spectroscopy, researchers can achieve a comprehensive understanding of their molecular structure. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel phosphonate-based therapeutics and materials.

References

  • University of Southampton. (2024). University of Southampton Research Repository. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Frost, R. L., et al. (2012). Vibrational spectroscopic characterization of the phosphate mineral hureaulite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 917-921.
  • SPE International. (2018). Phosphonate Speciation - Challenges and Solutions. Retrieved from [Link]

  • MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • ACS Omega. (2023). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the phosphonate ligands. Retrieved from [Link]

  • Analytical Chemistry. (2009). Highly Specific Capture and Direct MALDI MS Analysis of Phosphopeptides by Zirconium Phosphonate on Self-Assembled Monolayers. Retrieved from [Link]

  • MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Retrieved from [Link]

  • Biotech Peptide. (n.d.). Why is it difficult to detect proteins using mass spectrometry with phosphate buffer systems? Is it because phosphate ions chelate with proteins?. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding chemical interaction between phosphonate-derivative molecules and silver surface cluster in SERS: a combined experimental and computational approach. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Retrieved from [Link]

  • PubMed. (2021). Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag. Retrieved from [Link]

  • ACS Publications. (2023). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus chemical shifts and coupling constants of the intermediates.... Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACS Publications. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Vibrational Study, Reinvestigation of the Crystal Structure of MgHPO4.3H2O and Calculated IR Frequencies for the PO4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubMed. (1986). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Retrieved from [Link]

  • PubMed. (2005). Surface-enhanced Raman scattering studies on the interaction of phosphonate derivatives of imidazole, thiazole, and pyridine with a silver electrode in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions?. Retrieved from [Link]

  • ACS Publications. (1995). Vibrational Spectroscopic Studies of the Attachment Chemistry for Zirconium Phosphonate Multilayers at Gold and Germanium Surfaces. Retrieved from [Link]

  • MDPI. (2020). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Retrieved from [Link]

  • Reddit. (2020). Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)?. Retrieved from [Link]

  • JEOL. (n.d.). NM230005E. Retrieved from [Link]

  • YouTube. (2022). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). Retrieved from [Link]

  • Lincoln University Research Archive. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface-enhanced Raman Spectroscopy and Density Functional Theory Study of Glyphosate and Aminomethylphosphonic acid Using Silver Capped Silicon Nanopillars. Retrieved from [Link]

  • ACS Publications. (2018). Impact of Phosphorylation on the Mass Spectrometry Quantification of Intact Phosphoproteins. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Phosphorus NMR. Retrieved from [Link]

  • NIH. (2011). Studies on Quantitative Phosphopeptide Analysis by MALDI Mass Spectrometry Without Label, Chromatography or Calibration Curves. Retrieved from [Link]

  • ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. Retrieved from [Link]

Sources

Application Notes and Protocols: Diethyl (pyridin-2-ylmethyl)phosphonate in Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Ligand

In the landscape of homogeneous catalysis, the design and selection of ligands are of paramount importance, directly influencing the reactivity, selectivity, and stability of the metallic center. Diethyl (pyridin-2-ylmethyl)phosphonate emerges as a compelling ligand, particularly for palladium-catalyzed cross-coupling reactions. Its structure is a deliberate convergence of two key functionalities: a soft phosphonate donor and a hard pyridyl nitrogen donor. This hard-soft donor combination allows for versatile coordination to metal centers, such as palladium(II), and offers a unique electronic and steric profile that can be leveraged to enhance catalytic efficiency.

The pyridyl moiety provides a robust binding site to the metal, while the phosphonate group, with its distinct electronic properties compared to traditional phosphine ligands, can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination—key steps in many catalytic cycles.[1] Furthermore, the bidentate chelation of this ligand can impart significant stability to the catalytic species, potentially reducing catalyst decomposition and allowing for lower catalyst loadings. These attributes position diethyl (pyridin-2-ylmethyl)phosphonate as a valuable tool for researchers in organic synthesis and drug development, particularly in the context of constructing complex molecular architectures.

Synthesis and Coordination Chemistry

The synthesis of diethyl (pyridin-2-ylmethyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction.[2] This well-established method involves the reaction of 2-(chloromethyl)pyridine with triethyl phosphite. The reaction proceeds through a quaternized phosphonium intermediate, which then undergoes dealkylation to afford the desired phosphonate.

The coordination chemistry of diethyl (pyridin-2-ylmethyl)phosphonate has been investigated, revealing its capacity to act as a bidentate ligand. X-ray crystallographic studies of its copper(II) complex have shown that it coordinates through the pyridyl nitrogen and the phosphoryl oxygen, forming a stable six-membered chelate ring.[1] This bidentate coordination mode is anticipated to be similar with palladium(II), forming a stable complex that can serve as a precatalyst in cross-coupling reactions.

cluster_synthesis Synthesis via Michaelis-Arbuzov Reaction 2-(chloromethyl)pyridine 2-(Chloromethyl)pyridine Intermediate Quaternized phosphonium intermediate 2-(chloromethyl)pyridine->Intermediate + P(OEt)3 Triethyl_phosphite Triethyl phosphite Product Diethyl (pyridin-2-ylmethyl)phosphonate Intermediate->Product - EtCl Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Ar-Ar' RedElim->Pd(0)L2

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol for a Model Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diethyl (pyridin-2-ylmethyl)phosphonate

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, degassed

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%), diethyl (pyridin-2-ylmethyl)phosphonate (0.04 mmol, 2 mol%), aryl halide (2.0 mmol), arylboronic acid (2.4 mmol), and potassium carbonate (4.0 mmol).

  • Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

ParameterConditionRationale
Catalyst Loading 1 mol% Pd(OAc)₂A typical loading for efficient catalysis.
Ligand Loading 2 mol%Ensures formation of the active L₂Pd(0) species.
Base K₂CO₃ (2 equivalents)A common and effective base for Suzuki couplings.
Solvent Toluene/Water (5:1)Biphasic system to dissolve all reactants.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction.
Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. [3]The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity.

Causality Behind Experimental Choices:

  • Catalyst System: As with the Suzuki-Miyaura coupling, a Pd(OAc)₂/diethyl (pyridin-2-ylmethyl)phosphonate system is a suitable choice.

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is typically employed.

Heck_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Coordination Alkene Coordination ArPd(II)XL2->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride HPd(II)XL2 H-Pd(II)-X L₂ BetaHydride->HPd(II)XL2 + Product BaseReaction Reaction with Base HPd(II)XL2->BaseReaction + Base BaseReaction->Pd(0)L2 - H-Base⁺X⁻

Caption: Generalized Catalytic Cycle for the Heck Coupling.

Protocol for a Model Heck Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diethyl (pyridin-2-ylmethyl)phosphonate

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., methyl acrylate)

  • Triethylamine (Et₃N)

  • N,N-dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and diethyl (pyridin-2-ylmethyl)phosphonate (0.02 mmol, 2 mol%).

  • Add DMF (5 mL) and stir for 10 minutes at room temperature.

  • Add the aryl halide (1.0 mmol), alkene (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted alkene.

ParameterConditionRationale
Catalyst Loading 1 mol% Pd(OAc)₂Standard loading for Heck reactions.
Ligand Loading 2 mol%Promotes catalyst stability and activity.
Base Et₃N (1.5 equivalents)Acts as a scavenger for the generated acid.
Solvent DMFA polar aprotic solvent suitable for Heck couplings.
Temperature 100-120 °CEnsures a reasonable reaction rate.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of palladium catalysis and are designed to be self-validating. The progress of the reactions can be monitored by standard analytical techniques such as TLC and GC, allowing for real-time assessment of catalyst performance. The expected products are known compounds, and their identity and purity can be confirmed by NMR spectroscopy and mass spectrometry. Any deviation from the expected outcome, such as low conversion or the formation of byproducts, would prompt a systematic optimization of reaction parameters (e.g., temperature, base, solvent), which is a standard practice in chemical research.

Conclusion

Diethyl (pyridin-2-ylmethyl)phosphonate represents a strategically designed ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and chelating properties offer the potential for high catalytic activity and stability. The provided protocols for Suzuki-Miyaura and Heck couplings serve as a robust starting point for researchers to explore the utility of this ligand in their synthetic endeavors. As with any catalytic system, optimization for specific substrates is encouraged to achieve the best possible results.

References

Sources

Application Notes & Protocols: A Guide to the Synthesis of α,β-Unsaturated Compounds Using Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of α,β-Unsaturated Carbonyls and the Power of the Horner-Wadsworth-Emmons Reaction

The α,β-unsaturated carbonyl moiety is a cornerstone structural motif in organic chemistry, prevalent in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties make it a versatile synthetic intermediate, amenable to a wide range of transformations. Consequently, the stereoselective synthesis of α,β-unsaturated compounds, particularly esters, ketones, and amides, is a critical task in modern organic synthesis and drug development.[1][2]

Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly reliable method for creating carbon-carbon double bonds.[1][3] This reaction utilizes a stabilized phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate byproduct.[4]

This guide provides an in-depth exploration of the HWE reaction, from its mechanistic underpinnings and stereochemical control to detailed, field-proven protocols and troubleshooting advice.

Key Advantages of the HWE Reaction:

Compared to the classical Wittig reaction, the HWE olefination offers several distinct advantages:

  • Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of electrophiles, including sterically hindered ketones.[5][6]

  • Simplified Purification: The primary byproduct is a dialkyl phosphate salt, which is typically water-soluble and easily removed during aqueous workup, greatly simplifying product purification.[4][7]

  • Stereochemical Predictability: The standard HWE reaction exhibits a strong thermodynamic preference for the formation of (E)-alkenes, providing excellent stereoselectivity.[7][8] Furthermore, specific modifications have been developed to furnish (Z)-alkenes with high fidelity.[5][9]

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the HWE reaction is a direct consequence of the reaction mechanism, which proceeds through several key steps.[8][9] Understanding this mechanism is paramount for predicting and controlling the geometry of the resulting alkene.

The Reaction Pathway
  • Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, NaOMe, KHMDS) to form a resonance-stabilized phosphonate carbanion.[5][8][10]

  • Nucleophilic Addition: The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates.[5][8]

  • Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: This cyclic intermediate collapses, breaking the C-P and C-O bonds to form the final alkene product and the dialkyl phosphate byproduct.[10]

HWE_Mechanism cluster_reactants Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3 & 4: Cyclization & Elimination Phosphonate R'CH(P(O)(OR)₂)₂ Carbanion [R'C⁻P(O)(OR)₂] Phosphonate->Carbanion + Base Base Base Carbonyl R''CHO Intermediate Betaine Intermediate Carbanion->Intermediate + R''CHO Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product (E)-Alkene Oxaphosphetane->Product Elimination Byproduct Phosphate Salt Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Achieving Stereoselectivity
  • The thermodynamic preference for (E)-Alkenes: In the standard HWE reaction, the steps leading to the oxaphosphetane are reversible. The transition state leading to the (E)-alkene is lower in energy due to reduced steric hindrance between the R groups, making it the thermodynamically favored product.[5] This high (E)-selectivity is a hallmark of the reaction, particularly with aldehydes and stabilized phosphonates (e.g., phosphonoacetates).

  • The Still-Gennari Modification for (Z)-Alkenes: Achieving high (Z)-selectivity requires circumventing the thermodynamic equilibrium. The Still-Gennari modification accomplishes this by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C).[11] These conditions accelerate the rate of elimination from the kinetically favored syn-intermediate, making the initial addition effectively irreversible and locking in the (Z)-geometry.[11]

Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, strong bases, and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for (E)-Selective HWE Reaction

This protocol describes a typical procedure for the synthesis of methyl (E)-4-methoxycinnamate.[12]

Materials:

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% in methanol)

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Anhydrous methanol

  • 5 mL round-bottom flask with stir bar

  • Rubber septum and vent needle

  • Syringes and needles

Procedure:

  • Reaction Setup: Place a magnetic stir bar into a flame-dried 5 mL round-bottom flask. Under an inert atmosphere (N₂ or Ar), add anhydrous methanol (1.0 mL), followed by 25 wt% sodium methoxide in methanol (0.40 mL). Finally, add trimethyl phosphonoacetate (0.43 mL).[12]

  • Ylide Formation: Seal the flask with a rubber septum, insert a vent needle, and stir the mixture at room temperature until a homogeneous solution is formed. This step generates the phosphonate carbanion.

  • Aldehyde Preparation: In a separate small, dry test tube, dissolve p-anisaldehyde (0.20 mL) in anhydrous methanol (0.50 mL).[12]

  • Addition: Using a 1 mL syringe, draw up the aldehyde solution. Carefully pierce the septum on the reaction flask and add the aldehyde solution dropwise over 10 minutes to the stirring carbanion solution.[12]

    • Scientist's Note: Slow, dropwise addition is crucial to control the reaction exotherm and prevent side reactions.

  • Reaction: Allow the reaction to stir at room temperature for 1 hour. The formation of a precipitate (the sodium phosphate byproduct) and a color change to brown may be observed.[12]

  • Workup:

    • Remove the septum and add deionized water (2 mL) to the reaction mixture to quench the reaction and dissolve the phosphate salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl (5 mL) and then brine (5 mL).[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure (E)-alkene.

Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction

This protocol provides a general framework for achieving (Z)-olefins.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (or other electron-withdrawing phosphonate)

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.5 M in toluene)

  • 18-crown-6

  • Aldehyde substrate

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 18-crown-6 (2.0-5.0 equivalents). Add anhydrous THF to dissolve it.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the KHMDS solution (1.1-1.5 equivalents) via syringe and stir the mixture for 20 minutes at -78 °C.[5]

  • Carbanion Formation: Add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.0-1.2 equivalents) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours.[5]

    • Scientist's Note: Maintaining the low temperature is critical for kinetic control and high (Z)-selectivity. Allowing the reaction to warm prematurely will lead to erosion of the Z:E ratio.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[5]

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Selectivity

The choice of reagents and conditions significantly impacts the outcome. The following table summarizes expected results for various substrates.

Phosphonate ReagentAldehyde/KetoneBase/Solvent/TempPredominant ProductTypical Z:E Ratio
Triethyl phosphonoacetateBenzaldehydeNaH / THF / RT(E)-Ethyl cinnamate< 5:95
Triethyl phosphonoacetateCyclohexanoneNaH / DME / Reflux(E)-Ethyl cyclohexylideneacetateN/A (Exocyclic)
Trimethyl phosphonoacetate3-PhenylpropanalNaOMe / MeOH / RT(E)-Methyl 5-phenyl-2-pentenoate~10:90
Bis(trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-c-6 / THF / -78°C(Z)-Ethyl cinnamate> 95:5
Bis(trifluoroethyl) phosphonoacetate3-PhenylpropanalKHMDS, 18-c-6 / THF / -78°C(Z)-Methyl 5-phenyl-2-pentenoate> 90:10

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (e.g., NaH exposed to air). 2. Wet solvent or reagents. 3. Insufficiently acidic phosphonate for the base used.1. Use fresh, high-quality base. 2. Ensure all glassware is flame-dried and solvents are rigorously dried. 3. Use a stronger base (e.g., n-BuLi, KHMDS) for less activated phosphonates.
Poor Stereoselectivity (in E-HWE) 1. Reaction temperature too low. 2. Use of Li⁺ salts which can interfere with equilibration.1. Allow the reaction to run at room temperature or gently heat to ensure thermodynamic equilibrium is reached. 2. Use Na⁺ or K⁺ bases (NaH, KHMDS) instead of Li⁺ bases (n-BuLi, LDA).
Poor Stereoselectivity (in Z-HWE) 1. Reaction temperature too high. 2. Insufficiently electron-withdrawing phosphonate. 3. Absence of crown ether.1. Strictly maintain the temperature at -78°C throughout the addition and reaction. 2. Use phosphonates with highly electron-withdrawing groups (e.g., trifluoroethyl, hexafluoroisopropyl).[11] 3. Ensure 18-crown-6 is added to sequester the K⁺ cation, preventing unwanted side equilibria.
Difficult Purification 1. Emulsion during aqueous workup. 2. Phosphate byproduct co-eluting with the product.1. Add more brine or a small amount of the organic solvent to break the emulsion.[13] 2. Ensure thorough aqueous washes to remove the water-soluble phosphate. If issues persist, consider using a more polar solvent system for chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction is an indispensable tool for the stereoselective synthesis of α,β-unsaturated compounds. Its reliability, operational simplicity, and the ease of purification make it a preferred method in both academic research and industrial drug development. By understanding the underlying mechanism and carefully selecting the appropriate phosphonate reagent and reaction conditions, chemists can exert precise control over the geometry of the resulting olefin, enabling the efficient construction of complex molecular architectures.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth. 2011, 88, 233. Available from: [Link]

  • Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414-15435. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. (2020). Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Rachoń, J., et al. (2021). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 86(10), 7113-7123. Available from: [Link]

  • Takeda, T. (Ed.). (2004).
  • ResearchGate. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). Available from: [Link]

  • Slanina, T. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2795. Available from: [Link]

  • Dembinski, R., et al. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Molecules, 23(10), 2449. Available from: [Link]

  • Maulide, N., et al. (2017). A three-membered ring approach to carbonyl olefination. Nature Communications, 8(1), 1033. Available from: [Link]

  • Postigo, A., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(5), 708-731.
  • Rachoń, J., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7058. Available from: [Link]

  • University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate. Available from: [Link]

  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223.
  • YouTube. The Horner-Wadsworth-Emmons Reaction. (2021). Available from: [Link]

  • Preprints.org. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Available from: [Link]

  • Reddit. Question about Horner-Wadsworth-Emmons workup. (2011). Available from: [Link]

  • Chemistry Stack Exchange. Why is the Still-Gennari reaction Z-selective? (2016). Available from: [Link]

  • YouTube. The Horner-Emmons Reaction. (2016). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Safe Handling and Disposal of Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling and disposal of phosphonate reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing these versatile yet potentially hazardous compounds. Our goal is to equip you with the knowledge to work safely, mitigate risks, and ensure proper environmental stewardship.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling of phosphonate reagents.

Q1: What are the primary hazards associated with phosphonate reagents?

A1: The hazards of phosphonate reagents can vary significantly depending on their specific chemical structure. However, common hazards include:

  • Corrosivity: Many phosphonic acids are corrosive and can cause severe skin burns and eye damage upon contact.[1]

  • Irritation: Even in lower concentrations or as ester derivatives, phosphonates can be irritants to the skin, eyes, and respiratory tract.[2][3] Inhalation of dust from solid phosphonates is a particular concern.[3]

  • Reactivity: While generally stable, some phosphonate reagents can undergo hazardous reactions. For instance, they are susceptible to hydrolysis under both acidic and basic conditions, which can sometimes be vigorous.[4][5] They are also incompatible with strong oxidizing agents.[2]

  • Toxicity: While the acute toxicity of many phosphonates is considered low to moderate for aquatic life, ingestion can be harmful to humans.[4][6] Some phosphonic acids are classified as harmful if swallowed.[6]

Q2: What is the minimum Personal Protective Equipment (PPE) I should wear when handling phosphonate reagents?

A2: The minimum required PPE for handling phosphonate reagents includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[3][7]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile rubber gloves are often suitable for incidental contact, but it is crucial to consult the specific reagent's Safety Data Sheet (SDS) and glove manufacturer's compatibility charts for extended use.[2][3]

  • Protective Clothing: A lab coat is standard. For larger scale operations or when handling highly corrosive phosphonates, a chemical-resistant apron is recommended.[3][7]

  • Respiratory Protection: When working with solid phosphonates that can generate dust, or when there is a risk of aerosol formation, a respirator may be necessary, especially in areas with inadequate ventilation.[3]

Q3: How should I properly store phosphonate reagents in the laboratory?

A3: Proper storage is critical to maintaining the stability and safety of phosphonate reagents:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Keep containers tightly closed to prevent moisture absorption, which can lead to hydrolysis.[1] Some reagents may need to be stored under an inert atmosphere like nitrogen.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Do not store in metal containers unless specified by the manufacturer, as some phosphonic acids can be corrosive to metals.[8]

Q4: Can I dispose of small amounts of phosphonate waste down the drain?

A4: No, it is generally not recommended to dispose of phosphonate waste down the drain. Phosphonates can act as chelating agents, which can mobilize heavy metals in plumbing systems and interfere with wastewater treatment processes.[4] Furthermore, their impact on aquatic ecosystems is a growing environmental concern.[9] All phosphonate waste should be collected and disposed of as hazardous chemical waste according to your institution's and local regulations.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for specific scenarios you may encounter during your experiments.

Guide 1: Managing a Phosphonate Reagent Spill

Scenario: You've spilled a small amount of a liquid phosphonate reagent on the lab bench.

Causality: Spills can occur due to improper handling, equipment failure, or accidental knocking over of containers. The immediate concern is to prevent exposure and the spread of contamination.

Experimental Protocol: Small Spill Cleanup
  • Immediate Response:

    • Alert others in the immediate vicinity.

    • If safe to do so, retrieve the Safety Data Sheet (SDS) for the specific phosphonate to understand its hazards.

    • Ensure you are wearing appropriate PPE (goggles, gloves, lab coat).

  • Containment:

    • For small spills, use an absorbent material like sand, vermiculite, or a commercial chemical spill pillow to surround and contain the spill.

  • Neutralization (for acidic phosphonates):

    • If the phosphonate is acidic, it should be neutralized before final cleanup.

    • Slowly add a weak base such as sodium bicarbonate (baking soda) or a commercial neutralizing agent to the spill.[10] Be prepared for some fizzing or gas evolution.

    • Use a pH indicator strip to confirm that the spill has been neutralized (pH between 6 and 8).

  • Cleanup and Decontamination:

    • Once neutralized, carefully scoop up the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and water.

    • Wipe the area dry with paper towels.

  • Disposal:

    • Place all contaminated materials (absorbent, gloves, paper towels) into a sealed, labeled hazardous waste bag or container.

    • Dispose of the waste through your institution's hazardous waste management program.

Guide 2: Quenching and Work-up of a Reaction Containing a Phosphonate Reagent

Scenario: Your reaction is complete, and you need to safely quench the remaining reactive phosphonate reagent before extraction.

Causality: Unreacted phosphonate reagents can interfere with subsequent reaction steps or pose a hazard during work-up. Quenching deactivates the reactive species, ensuring a safer and cleaner purification process.

Experimental Protocol: Reaction Quenching
  • Pre-Quench Preparation:

    • Cool the reaction mixture in an ice bath. This is crucial to control any exothermic reaction that may occur during quenching.

    • Ensure you have your quenching solution readily available.

  • Choice of Quenching Agent:

    • For many reactions involving phosphonate esters, a saturated aqueous solution of ammonium chloride is a common and effective quenching agent.[11]

    • For reactions involving more reactive phosphonate species, a slow addition of water or a dilute acid (e.g., 1M HCl) may be appropriate. Always consult the specific reaction protocol or relevant literature.

  • Quenching Procedure:

    • Slowly add the quenching solution to the cooled, stirred reaction mixture.

    • Monitor the temperature of the reaction vessel. If a significant exotherm is observed, pause the addition and allow the mixture to cool.

  • Post-Quench Work-up:

    • Once the quenching is complete, proceed with your standard aqueous work-up, such as extraction with an appropriate organic solvent.

    • The aqueous layer containing the quenched phosphonate and its salts should be collected as hazardous waste.

Guide 3: Disposal of Phosphonate Waste

Scenario: You have accumulated a container of phosphonate-containing waste (both solid and liquid).

Causality: Proper segregation and disposal of chemical waste are legal and ethical requirements to protect human health and the environment. Phosphonate waste must be handled as hazardous waste.

Disposal Workflow

Caption: Workflow for the safe disposal of phosphonate waste.

Detailed Steps for Disposal
  • Segregation: Keep solid and liquid phosphonate waste streams separate. Do not mix incompatible waste types.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical names of the contents (including solvents), and appropriate hazard pictograms (e.g., corrosive, irritant).

  • pH Adjustment of Aqueous Waste: For aqueous waste streams, check the pH. If it is highly acidic or basic, neutralize it to a pH between 6 and 9 before collection. This is often a requirement for waste disposal services to prevent dangerous reactions.

  • Storage: Store waste containers in a designated satellite accumulation area. This area should have secondary containment to catch any potential leaks.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste. Follow all institutional and federal regulations, such as those from the EPA.[12]

Section 3: Data and References

Table 1: Personal Protective Equipment (PPE) Matrix for Phosphonate Handling
TaskMinimum Eye ProtectionMinimum Hand ProtectionBody ProtectionRespiratory Protection
Weighing solid phosphonateSafety GogglesNitrile GlovesLab CoatRecommended if dusty
Preparing a solutionSafety GogglesNitrile GlovesLab CoatNot typically required
Running a reactionSafety GogglesNitrile GlovesLab CoatNot typically required
Large-scale transfer (>1L)Face Shield & GogglesChemical-resistant GlovesChemical Apron & Lab CoatMay be required
Cleaning a spillFace Shield & GogglesChemical-resistant GlovesChemical Apron & Lab CoatRecommended
References
  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing. [Link]

  • Lupin Systems. (2021). Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4. [Link]

  • Phosphonates Europe. (2024). Safety. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12431. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Phosphonic acid: Human health tier II assessment. [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved January 23, 2026, from [Link]

  • Carus. (2025). What You Need to Know: Safety & Handling of Phosphates. YouTube. [Link]

  • Redox. (2022). Safety Data Sheet Phosphonates (DTPMPA.7Na). [Link]

  • Environmental Protection Agency. (2021). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • Amphomag. (n.d.). Phosphoric Acid Spill Cleanup. Retrieved January 23, 2026, from [Link]

  • Rott, E., Minke, R., & Kriese, T. (2018). Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants. Science of The Total Environment, 615, 1195–1207. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2749. [Link]

Sources

Technical Support Center: Mastering Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the stereoselectivity of their olefination reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between reaction parameters and stereochemical outcomes.

A Primer on HWE Stereoselectivity: A Tale of Two Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, prized for its generally high stereoselectivity and the ease of removal of its water-soluble phosphate byproduct.[1][2] Unlike the traditional Wittig reaction, the HWE reaction typically employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[1] This reactivity profile allows for successful reactions with a broader range of aldehydes and even ketones.[2][3]

The stereochemical outcome of the HWE reaction hinges on the relative rates of formation and decomposition of key intermediates called oxaphosphetanes.[1] The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl electrophile, forming two diastereomeric intermediates. These intermediates then collapse to form the corresponding E- and Z-alkenes. The final E/Z ratio is a reflection of the kinetic and thermodynamic parameters that govern this process.

Generally, the HWE reaction favors the formation of the thermodynamically more stable E-alkene.[1][4] This is because the intermediates leading to the E-product are often more stable and formed preferentially. However, this is not a universal rule, and a variety of factors can be manipulated to steer the reaction towards the desired stereoisomer. This guide will walk you through how to troubleshoot and control these factors to achieve your desired stereochemical outcome.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and actionable advice for optimizing your reaction.

Question 1: My HWE reaction is yielding a nearly 1:1 mixture of E- and Z-isomers. Where do I start troubleshooting?

A lack of stereoselectivity is a common issue that can often be resolved by systematically evaluating and modifying your reaction conditions. Here are the key parameters to investigate:

  • The Nature of Your Ylide: The structure of your phosphonate reagent is the most critical determinant of stereoselectivity.

    • Stabilized Ylides: If your phosphonate contains an electron-withdrawing group (EWG) at the α-position (e.g., an ester, ketone, or nitrile), it forms a "stabilized" ylide. These ylides are less reactive and generally provide high E-selectivity.[5][6] If you are using a stabilized ylide and still see poor selectivity, consider the other factors below.

    • Non-stabilized Ylides: Ylides lacking a stabilizing group are more reactive and tend to give lower E-selectivity, often favoring the Z-isomer, though mixtures are common. If you require the Z-isomer, specific modifications to the phosphonate are necessary (see Question 3).

  • Reaction Temperature: Temperature plays a crucial role in the reversibility of the initial addition step.

    • For E-selectivity: Running the reaction at a higher temperature (e.g., room temperature or slightly above) can promote the equilibration of the oxaphosphetane intermediates to the more thermodynamically stable trans-intermediate, which leads to the E-alkene.[1]

    • For Z-selectivity: Lower temperatures (e.g., -78 °C) are typically required to favor the kinetically formed cis-oxaphosphetane, which yields the Z-alkene.[4] This is a cornerstone of the Still-Gennari modification.

  • Choice of Base and Counter-ion: The base used to deprotonate the phosphonate, and its corresponding counter-ion, can significantly influence the stereochemical outcome.

    • For E-selectivity: The use of lithium-based strong bases (e.g., n-BuLi, LDA) or weaker bases with lithium salts (e.g., LiCl with DBU) often enhances E-selectivity.[1][7] The small lithium cation is thought to promote the formation of a more stable chelated intermediate that leads to the E-product. Magnesium-based reagents have also been shown to strongly favor E-selectivity.[7][8]

    • For Z-selectivity: Strongly dissociating conditions are preferred. This is typically achieved using potassium bases like KHMDS in the presence of a crown ether (e.g., 18-crown-6).[1][3] The crown ether sequesters the potassium ion, leading to a "naked" and more reactive carbanion that favors the kinetic pathway to the Z-alkene.

Question 2: I am aiming for the E-alkene but my selectivity is still not satisfactory. What specific modifications can I make?

Achieving high E-selectivity often involves pushing the reaction towards thermodynamic control. Here’s a prioritized list of strategies:

  • Optimize the Base and Cation:

    • Masamune-Roush Conditions: For base-sensitive substrates, a combination of a weak base like DBU or triethylamine with a lithium salt (e.g., LiCl) can be highly effective in promoting E-selectivity.[2][7][8]

    • Magnesium-Mediated Reactions: The use of a Grignard reagent like isopropylmagnesium bromide as the base can lead to excellent E-selectivity, often independent of the reaction temperature.[7]

  • Increase Steric Hindrance:

    • Aldehyde Structure: Increasing the steric bulk of the aldehyde can favor the formation of the trans-intermediate, thus enhancing E-selectivity.[1]

    • Phosphonate Structure: While less commonly modified for E-selectivity, bulkier ester groups on the phosphonate can have a modest effect.

  • Elevate the Reaction Temperature: As mentioned, increasing the temperature can promote the equilibration of intermediates, favoring the thermodynamically preferred E-product.[1]

Table 1: Summary of Conditions Favoring E-Selectivity

ParameterConditionRationale
Phosphonate Stabilized (α-EWG)Increases reversibility of addition, favoring thermodynamic product.
Base/Cation Li⁺ or Mg²⁺ basedPromotes chelation, stabilizing the transition state leading to the E-alkene.[7]
Temperature Higher (0°C to RT)Allows for equilibration to the more stable trans-oxaphosphetane.[1]
Solvent Aprotic (e.g., THF, DME)Standard solvents for HWE reactions.
Question 3: I need to synthesize the Z-alkene, but my reaction is giving the E-isomer as the major product. How can I reverse the selectivity?

Flipping the stereochemical outcome to favor the Z-alkene requires moving from thermodynamic to kinetic control. The most reliable method for this is the Still-Gennari modification .[1][3][4]

  • The Still-Gennari Protocol: This powerful modification employs two key changes to the standard HWE reaction:

    • Electron-Withdrawing Phosphonate Esters: Instead of the typical dimethyl or diethyl phosphonates, the Still-Gennari protocol uses phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) (TFEP) or di(1,1,1,3,3,3-hexafluoroisopropyl) (HFIP) esters.[4][9] These groups are thought to accelerate the decomposition of the oxaphosphetane intermediate, favoring the kinetically formed product.[1][3]

    • Strongly Dissociating Base System: A strong, non-chelating base system is used, typically potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 in THF.[1][3][4] This generates a highly reactive, "naked" carbanion.

  • Low Reaction Temperature: The Still-Gennari reaction is almost always performed at low temperatures (-78 °C) to prevent the equilibration of the kinetically favored cis-oxaphosphetane to the more stable trans-intermediate.[4]

Experimental Protocol: A General Procedure for the Still-Gennari Reaction

  • To a solution of 18-crown-6 (2.0 eq.) in dry THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq.) in toluene.

  • Stir the mixture for 10-15 minutes.

  • Add the bis(2,2,2-trifluoroethyl)phosphonate (1.1 eq.) dropwise and continue stirring for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in dry THF dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, dry over Na₂SO₄, and purify by column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

Visualizing the Stereochemical Control

The following diagrams illustrate the mechanistic pathways leading to both E- and Z-alkenes and the key factors influencing the outcome.

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ylide Cis_Ox cis-Oxaphosphetane (Kinetic) Phosphonate->Cis_Ox Fast, Reversible Trans_Ox trans-Oxaphosphetane (Thermodynamic) Phosphonate->Trans_Ox Slow, Reversible Aldehyde Aldehyde/ Ketone Cis_Ox->Trans_Ox Equilibration (Favored at Higher Temp.) Z_Alkene Z-Alkene Cis_Ox->Z_Alkene Elimination E_Alkene E-Alkene Trans_Ox->E_Alkene Elimination Stereocontrol cluster_E Pathway to E-Alkene (Thermodynamic Control) cluster_Z Pathway to Z-Alkene (Kinetic Control) E_Conditions Conditions: - Stabilized Ylide - Higher Temperature - Li⁺ or Mg²⁺ Cations E_Intermediate trans-Oxaphosphetane (More Stable) E_Conditions->E_Intermediate Favors E_Product E-Alkene E_Intermediate->E_Product Leads to Z_Conditions Still-Gennari Conditions: - EWG on Phosphonate - Low Temperature (-78°C) - K⁺ with 18-Crown-6 Z_Intermediate cis-Oxaphosphetane (Kinetically Favored) Z_Conditions->Z_Intermediate Favors Z_Product Z-Alkene Z_Intermediate->Z_Product Leads to

Caption: Factors influencing E/Z selectivity in HWE reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use ketones in the HWE reaction, and how does it affect stereoselectivity? A: Yes, one of the advantages of the HWE reaction is its ability to react with ketones, which are often unreactive in the standard Wittig reaction. [2][3]However, reactions with ketones are generally less stereoselective than those with aldehydes. [5]This is because the two substituents on the ketone can lead to a more complex mixture of intermediates and products.

Q2: My reaction is very slow or not proceeding at all. What could be the issue? A: Several factors could contribute to a sluggish reaction:

  • Insufficiently Strong Base: Ensure your base is strong enough to deprotonate the phosphonate. For less acidic phosphonates, a stronger base like NaH, KHMDS, or an organolithium reagent is necessary.

  • Steric Hindrance: Highly hindered aldehydes or ketones, or very bulky phosphonates, can slow down the reaction rate.

  • Low Temperature: While low temperatures are crucial for Z-selectivity, they can also significantly decrease the reaction rate. [4]If the reaction is too slow at -78 °C, you may need to allow it to warm slightly or run it for a longer period.

Q3: How do I remove the phosphate byproduct after the reaction? A: The dialkylphosphate salt byproduct of the HWE reaction is typically water-soluble and can be easily removed by performing an aqueous workup and extraction. [1][2]This is a significant advantage over the Wittig reaction, where the triphenylphosphine oxide byproduct can be challenging to separate.

Q4: Can I use an excess of base? A: Using a slight excess of base (e.g., 1.1 equivalents) is common to ensure complete deprotonation. However, a large excess of base can sometimes lead to side reactions and a decrease in yield. [4]It is advisable to use a stoichiometric amount or a slight excess.

References

  • Dembinski, R., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7069. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Takeda, K., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(15), 10335–10352. [Link]

  • Kobayashi, S., & Sano, S. (2000). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Journal of the Japan Petroleum Institute, 43(5), 294-304. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Takeda, K., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]

  • Miłaczewska, A., et al. (2015). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Molecules, 20(6), 10075-10091. [Link]

  • Dembinski, R., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Functionalized Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Functionalized phosphonates are a critical class of organophosphorus compounds with wide-ranging applications, from potent therapeutic agents and herbicides to effective metal chelators. Their synthesis, however, is often fraught with challenges that can perplex even experienced researchers. This technical support center provides a comprehensive troubleshooting guide and a series of frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and characterization of these valuable molecules.

Troubleshooting Common Synthetic Reactions

The successful synthesis of functionalized phosphonates hinges on the careful selection and execution of the appropriate synthetic route. This section delves into the intricacies of the most common reactions, offering solutions to frequently encountered problems.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.

FAQ 1: My Michaelis-Arbuzov reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

Several factors can contribute to a slow or incomplete Michaelis-Arbuzov reaction:

  • Reactivity of the Alkyl Halide: The reaction rate is highly dependent on the nature of the alkyl halide. The reactivity follows the order: R-I > R-Br > R-Cl.[1] If you are using a less reactive chloride, consider converting it to the corresponding iodide in situ or using a higher reaction temperature. Tertiary alkyl halides are generally unreactive in this reaction.[1]

  • Steric Hindrance: Significant steric bulk on either the phosphite or the alkyl halide can impede the initial SN2 attack of the phosphorus on the alkyl halide.[2] If steric hindrance is a suspected issue, prolonged reaction times and higher temperatures may be necessary.

  • Reaction Temperature: While many Michaelis-Arbuzov reactions proceed at elevated temperatures, some substrates may require milder conditions to prevent side reactions. Conversely, unreactive substrates may necessitate higher temperatures. Careful optimization of the reaction temperature is crucial.

Troubleshooting Table: Michaelis-Arbuzov Reaction

Problem Potential Cause Suggested Solution
Slow or no reactionLow reactivity of alkyl halideUse R-I > R-Br > R-Cl. Consider in situ conversion to iodide.
Steric hindranceIncrease reaction temperature and/or time.
Insufficient temperatureGradually increase the reaction temperature while monitoring for product formation and side reactions.

FAQ 2: I am observing significant side product formation in my Michaelis-Arbuzov reaction. How can I minimize this?

A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite.[1] This is particularly problematic when the byproduct is more reactive than the starting alkyl halide.

To mitigate this, consider the following:

  • Use of Volatile Byproducts: Employing trimethyl or triethyl phosphite is advantageous as they generate low-boiling methyl or ethyl halides, which can be removed from the reaction mixture as they are formed, thus preventing their participation in subsequent reactions.[1]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help minimize side reactions. Using a slight excess of the alkyl halide can ensure the complete consumption of the phosphite.

FAQ 3: Can I use tertiary alkyl halides in the Michaelis-Arbuzov reaction?

No, tertiary alkyl halides are generally not suitable substrates for the Michaelis-Arbuzov reaction. The reaction proceeds via an SN2 mechanism, which is disfavored at a sterically hindered tertiary carbon center.[1] Under forcing conditions, elimination reactions are more likely to occur.

The Hirao Cross-Coupling Reaction

The Hirao reaction is a powerful palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides to form the corresponding phosphonates.

FAQ 1: My Hirao coupling is giving low yields, especially with electron-rich/deficient aryl halides. How can I optimize the reaction?

Optimizing the Hirao coupling often requires fine-tuning the reaction conditions:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. While the original conditions often employed Pd(PPh3)4, modern variations have shown that catalyst systems generated in situ from a palladium source like Pd(OAc)2 and a suitable phosphine ligand can be more effective.[3][4] For challenging substrates, ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been found to be superior.[3]

  • Base: The choice of base can significantly impact the reaction outcome. While triethylamine (Et3N) is commonly used, more hindered bases like diisopropylethylamine (i-Pr2NEt) can be beneficial in suppressing unwanted side reactions.[3]

  • Solvent: The solvent can influence the reaction rate and yield. Acetonitrile is a common choice, but in some cases, N,N-dimethylformamide (DMF) may provide better results.[3]

FAQ 2: I am observing dealkylation of my phosphonate ester during the Hirao reaction. What is the cause and how can I prevent it?

Dealkylation of the phosphonate ester is a known side reaction in Hirao couplings, particularly when using triethylamine as the base.[3] This is thought to occur via nucleophilic attack of the base or other nucleophiles present in the reaction mixture on the ester group.

To prevent dealkylation:

  • Use a Hindered Base: Switching to a more sterically hindered base, such as diisopropylethylamine (i-Pr2NEt), can effectively suppress this side reaction.[3]

  • Optimize Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can promote dealkylation. Monitor the reaction progress and work it up as soon as the starting material is consumed.

FAQ 3: What are the best practices for catalyst and ligand selection in the Hirao reaction?

There is no one-size-fits-all answer, as the optimal catalyst system can be substrate-dependent. However, a good starting point is a combination of Pd(OAc)2 as the palladium source and a bidentate phosphine ligand like dppf.[3] Screening a small panel of ligands can be a valuable exercise for optimizing a new Hirao coupling.

The Pudovik and Kabachnik-Fields Reactions (for α-hydroxy and α-aminophosphonates)

The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone to form an α-hydroxyphosphonate. The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to yield an α-aminophosphonate.[5]

FAQ 1: My Pudovik reaction is showing low to no yield of the desired α-hydroxyphosphonate. What are the potential issues?

Low yields in the Pudovik reaction can often be traced back to several factors:

  • Inactive Catalyst: The base catalyst is crucial for initiating the reaction. Ensure that the base is fresh and anhydrous, as moisture can deactivate it.[6]

  • Steric Hindrance: Highly sterically hindered aldehydes or ketones may react very slowly or not at all. In such cases, longer reaction times, elevated temperatures, or the use of a less sterically demanding phosphite may be necessary.[6]

  • Reversibility: The Pudovik reaction can be reversible. To drive the equilibrium towards the product, consider using an excess of one of the reactants or removing the product as it forms, for instance, through crystallization.[6]

FAQ 2: I am observing a significant amount of a phosphate byproduct in my Pudovik reaction. How can I suppress the phospha-Brook rearrangement?

The base-catalyzed rearrangement of the α-hydroxyphosphonate product to a phosphate ester, known as the phospha-Brook rearrangement, is the most common side reaction in the Pudovik synthesis.[6]

To suppress this rearrangement:

  • Use a Mild Base: Strong bases can promote the rearrangement. Consider using a milder base or a catalytic amount of a stronger base.

  • Lower Reaction Temperature: The rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the phosphate byproduct.[6]

  • Control Reaction Time: Monitor the reaction closely and work it up as soon as the starting aldehyde or ketone is consumed to minimize the time the product is exposed to the basic conditions.[6]

Troubleshooting Workflow for the Pudovik Reaction

Pudovik_Troubleshooting start Low Yield in Pudovik Reaction catalyst Check Catalyst Activity start->catalyst Inactive? rearrangement Phospha-Brook Rearrangement Observed start->rearrangement Byproduct observed sterics Assess Steric Hindrance catalyst->sterics Active reversibility Consider Reversibility sterics->reversibility Not hindered success Improved Yield reversibility->success Driven to product temp Lower Reaction Temperature rearrangement->temp base Use Milder Base temp->base time Optimize Reaction Time base->time time->success Synthesis_Workflow start Select Synthetic Route (e.g., Michaelis-Arbuzov) reaction Perform Reaction with Optimization start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification of Phosphonate Ester (Silica Gel Chromatography) workup->purification hydrolysis Hydrolysis to Phosphonic Acid purification->hydrolysis purification_acid Purification of Phosphonic Acid (Recrystallization or Ion Exchange) hydrolysis->purification_acid characterization Spectroscopic Characterization (NMR, MS) purification_acid->characterization final_product Pure Functionalized Phosphonate characterization->final_product

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of Synthesized Diethyl (pyridin-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible results. This guide provides an in-depth, data-supported comparison of analytical techniques for validating the structure of Diethyl (pyridin-2-ylmethyl)phosphonate, a compound of interest for its potential applications stemming from its chelating properties.[1] We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of scientific integrity.

The target molecule, Diethyl (pyridin-2-ylmethyl)phosphonate (IUPAC name: 2-(diethoxyphosphorylmethyl)pyridine), has a molecular formula of C₁₀H₁₆NO₃P and a monoisotopic mass of 229.08678037 Da.[2] Its structure is characterized by a central phosphorus atom bonded to a pyridin-2-ylmethyl group, two ethoxy groups, and a phosphoryl oxygen.

The Imperative of Multi-faceted Structural Validation

Relying on a single analytical technique for structural elucidation is fraught with risk. Isomeric impurities, such as Diethyl (pyridin-3-ylmethyl)phosphonate and Diethyl (pyridin-4-ylmethyl)phosphonate, can be easily overlooked. Therefore, a multi-pronged approach, leveraging the strengths of various spectroscopic methods, is essential for unequivocal structural confirmation. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, we can piece together the molecular framework with high confidence.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons.[3][4] For Diethyl (pyridin-2-ylmethyl)phosphonate, we expect to see distinct signals for the protons on the pyridine ring, the methylene bridge, and the two ethoxy groups.

Expected ¹H NMR Data:

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyridine-H6~8.5Doublet (d)~4.81H
Pyridine-H4~7.6Triplet of doublets (td)~7.7, 1.81H
Pyridine-H3~7.2Doublet (d)~7.81H
Pyridine-H5~7.1Triplet (t)~6.21H
-OCH₂CH₃~4.1Quintet (or dq)~7.14H
-P-CH₂-Py~3.4Doublet (d)JP-H ≈ 222H
-OCH₂CH₃~1.3Triplet (t)~7.16H

Causality Behind the Assignments:

  • The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

  • The characteristic doublet for the methylene protons (-P-CH₂-Py) arises from coupling to the phosphorus atom (JP-H). This is a key diagnostic feature.

  • The ethoxy group protons exhibit a classic ethyl pattern: a quartet (or more complex multiplet due to P-coupling) for the methylene group and a triplet for the methyl group.

Distinguishing Isomers: The substitution pattern on the pyridine ring is the key differentiator. For the 3- and 4-substituted isomers, the chemical shifts and coupling patterns of the aromatic protons will be distinctly different from the 2-substituted target molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments. The coupling between phosphorus and carbon atoms (JP-C) provides additional structural confirmation.

Expected ¹³C NMR Data:

Assignment Chemical Shift (δ, ppm) P-C Coupling (J, Hz)
Pyridine-C2~150JP-C ≈ 8
Pyridine-C6~149JP-C ≈ 6
Pyridine-C4~136-
Pyridine-C3~123JP-C ≈ 4
Pyridine-C5~121-
-OCH₂CH₃~62JP-C ≈ 6
-P-CH₂-Py~35JP-C ≈ 138
-OCH₂CH₃~16JP-C ≈ 6

Causality Behind the Assignments:

  • The large one-bond P-C coupling constant for the methylene carbon (-P-CH₂-Py) is a definitive indicator of its direct attachment to the phosphorus atom.

  • Smaller two- and three-bond P-C couplings are observed for the pyridine and ethoxy carbons, further corroborating the structure.

³¹P NMR Spectroscopy: A Direct Window to the Phosphorus Core

Phosphorus-31 NMR is a highly sensitive technique that provides a direct measure of the chemical environment of the phosphorus atom.[5] For Diethyl (pyridin-2-ylmethyl)phosphonate, a single resonance is expected.

Expected ³¹P NMR Data:

  • Chemical Shift (δ, ppm): ~20-25 ppm (referenced to 85% H₃PO₄)

The exact chemical shift can be influenced by the solvent and concentration. This single peak confirms the presence of one unique phosphorus environment in the molecule.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum and assign all signals based on chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expected FT-IR Absorptions:

Wavenumber (cm⁻¹) Vibration Intensity
~3060-3010C-H stretch (aromatic)Medium
~2980-2850C-H stretch (aliphatic)Strong
~1590, 1470, 1435C=C and C=N stretch (pyridine ring)Medium-Strong
~1250P=O stretch (phosphoryl)Strong
~1050-1020P-O-C stretch (alkoxy)Strong

Causality Behind the Assignments:

  • The strong absorption around 1250 cm⁻¹ is highly characteristic of the P=O bond in phosphonates.

  • The strong bands in the 1050-1020 cm⁻¹ region are indicative of the P-O-C linkages of the ethoxy groups.

  • The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic pyridine ring stretches, confirms the key structural components.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: A small amount of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.[7]

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 229

  • Key Fragment Ions:

    • m/z = 200 (Loss of -C₂H₅)

    • m/z = 184 (Loss of -OC₂H₅)

    • m/z = 154

    • m/z = 92 (Pyridin-2-ylmethyl cation)

Causality Behind the Fragmentation:

  • The molecular ion peak at m/z 229 confirms the molecular formula.

  • The fragmentation pattern, including the loss of ethyl and ethoxy groups from the phosphonate moiety, is consistent with the proposed structure. The observation of the pyridin-2-ylmethyl cation at m/z 92 is a strong indicator of this structural unit.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.

Visualizing the Validation Workflow

The following diagram illustrates the integrated approach to validating the structure of Diethyl (pyridin-2-ylmethyl)phosphonate.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesized Product Diethyl (pyridin-2-ylmethyl)phosphonate NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Characteristic Absorptions (P=O, P-O-C) FTIR->FTIR_Data MS_Data Molecular Ion (m/z=229) Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Validated NMR_Data->Structure_Confirmed FTIR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the structural validation of Diethyl (pyridin-2-ylmethyl)phosphonate.

Conclusion

The structural validation of synthesized Diethyl (pyridin-2-ylmethyl)phosphonate necessitates a comprehensive and multi-faceted analytical approach. By integrating the detailed information provided by ¹H, ¹³C, and ³¹P NMR, FT-IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of their target molecule. This rigorous validation is paramount for the integrity of subsequent research and development activities. The presented protocols and expected data serve as a robust framework for ensuring the scientific validity of work involving this and similar phosphonate compounds.

References

  • PubChem. (n.d.). Diethyl (pyridin-2-ylmethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 9). Binding of Divalent Transition Metal Ions to Immobilized Phosphinic Acid Ligands. Part I. Characterization by Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs. Retrieved from [Link]

  • Sci-Hub. (n.d.). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′]. Retrieved from https://sci-hub.se/10.1080/10426507.2012.723654
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

Sources

Introduction: The Analytical Challenge of Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Interpreting NMR and MS Data for Phosphonate Compounds

Phosphonates, isosteric analogues of phosphates, are integral to drug discovery, particularly in the development of antivirals, anticancer agents, and bone resorption inhibitors. Their unique phosphorus-carbon (P-C) bond, replacing the more labile phosphate P-O-C linkage, imparts enhanced chemical and enzymatic stability. However, the very features that make phosphonates therapeutically attractive also present distinct challenges for analytical characterization. The phosphorus atom, with its unique nuclear properties and influence on neighboring atoms, requires a specialized approach to spectral interpretation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently interpret Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for phosphonate-containing molecules. We will move beyond a simple recitation of spectral features, delving into the underlying principles and experimental considerations that ensure accurate and unambiguous structural elucidation. This guide is designed to be a self-validating system, grounding every recommendation in established spectroscopic principles and authoritative references.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Phosphorus Signature

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of phosphonates, providing detailed information about the connectivity and chemical environment of atoms. A multi-nuclear approach, primarily involving ³¹P, ¹H, and ¹³C NMR, is essential.

The Cornerstone: ³¹P NMR Spectroscopy

The ³¹P nucleus (I = ½, 100% natural abundance) is the most direct probe for phosphonate analysis. Its chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom.

  • Chemical Shift Ranges: Phosphonate esters typically resonate in the range of +15 to +30 ppm, while phosphonic acids appear further downfield, often between +5 and +20 ppm, with their exact position being highly dependent on pH and chelation state. This sensitivity to the local environment is a key diagnostic feature. For instance, the protonation state of a phosphonic acid can be readily tracked by monitoring the ³¹P chemical shift.

  • Experimental Considerations:

    • Proton Decoupling: Routine ³¹P NMR spectra are acquired with proton decoupling to simplify the spectrum to a series of singlets, making it easier to identify the number of distinct phosphorus environments.

    • Referencing: External referencing with 85% H₃PO₄ (δ = 0 ppm) is the universally accepted standard.

Unraveling Connectivity: ¹H and ¹³C NMR

While ³¹P NMR confirms the presence of the phosphonate moiety, ¹H and ¹³C NMR are crucial for elucidating the full carbon skeleton and its relationship to the phosphorus center. The key is to understand the impact of phosphorus-proton (P-H) and phosphorus-carbon (P-C) J-coupling.

  • ¹H NMR Spectroscopy:

    • P-H Coupling: The ³¹P nucleus couples to nearby protons, resulting in characteristic splitting patterns. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.

      • ²JPH (Geminal Coupling): Protons on a carbon directly attached to the phosphorus (P-CH ) exhibit a geminal coupling constant typically in the range of 10-25 Hz. This is a definitive indicator of the α-proton.

      • ³JPH (Vicinal Coupling): Protons on the next carbon (P-C-CH ) show a smaller vicinal coupling, often between 5-15 Hz.

    • Example Interpretation: A doublet of triplets in a ¹H NMR spectrum might indicate a methylene group adjacent to a CH group, where the methylene protons are also coupled to a phosphorus atom.

  • ¹³C NMR Spectroscopy:

    • P-C Coupling: Similar to P-H coupling, the ³¹P nucleus couples to ¹³C nuclei, providing invaluable connectivity information.

      • ¹JPC (Direct Coupling): The carbon directly bonded to phosphorus (P-C ) displays a large coupling constant, typically ranging from 120-180 Hz. This large, often baseline-resolved splitting is the most unambiguous way to identify the α-carbon.

      • ²JPC (Geminal Coupling): The carbon adjacent to the P-C bond (P-C-C ) exhibits a smaller coupling of 5-20 Hz.

Workflow for NMR-Based Structure Elucidation

G cluster_0 NMR Analysis Workflow P31_NMR Acquire Proton-Decoupled ³¹P NMR Spectrum H1_NMR Acquire High-Resolution ¹H NMR Spectrum P31_NMR->H1_NMR Confirms P presence & environment C13_NMR Acquire Proton-Decoupled ¹³C NMR Spectrum H1_NMR->C13_NMR Initial proton inventory DEPT Acquire DEPT/APT Spectra C13_NMR->DEPT Determine CH, CH₂, CH₃ COSY Acquire 2D ¹H-¹H COSY DEPT->COSY Map ¹H-¹H connectivity HSQC Acquire 2D ¹H-¹³C HSQC COSY->HSQC Correlate protons to attached carbons HMBC Acquire 2D ¹H-¹³C HMBC HSQC->HMBC Map long-range ¹H-¹³C correlations (incl. P-C-H) Validate Assemble Fragments & Validate Structure HMBC->Validate Final structure assembly

Caption: A systematic workflow for phosphonate structure elucidation using a suite of NMR experiments.

Table 1: Typical NMR Parameters for Diethyl Ethylphosphonate

NucleusAtom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
³¹P P~28.5Singlet (¹H decoupled)-
¹H P-CH₂ -CH₃~1.5dquartet²JPH ≈ 18 Hz, ³JHH ≈ 7.5 Hz
P-CH₂-CH₃ ~1.0t³JHH ≈ 7.5 Hz
O-CH₂ -CH₃~4.1dquintet³JHH ≈ 7 Hz, ³JPH ≈ 7 Hz
O-CH₂-CH₃ ~1.3t³JHH ≈ 7 Hz
¹³C P-C H₂-CH₃~25.0d¹JPC ≈ 140 Hz
P-CH₂-C H₃~6.5d²JPC ≈ 6 Hz
O-C H₂-CH₃~61.0d²JPC ≈ 6 Hz
O-CH₂-C H₃~16.5d³JPC ≈ 5 Hz

Part 2: Mass Spectrometry (MS) - Confirming Mass and Probing Fragmentation

Mass spectrometry is complementary to NMR, providing the molecular weight of the compound and, through fragmentation analysis, corroborating the structure proposed by NMR. Electrospray ionization (ESI) is the most common technique for phosphonates due to their polar nature.

Ionization and Adduct Formation

Phosphonates, particularly phosphonic acids, are readily analyzed in negative ion mode ESI-MS, where they are observed as the deprotonated species [M-H]⁻. Phosphonate esters can be observed in positive ion mode, often forming adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. It is critical to account for these adducts when determining the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition of a phosphonate. The ability to measure mass to within a few parts per million (ppm) allows for the unambiguous determination of the molecular formula, a critical piece of data for novel compound identification. For example, the presence of phosphorus can be confirmed by the exact mass measurement, distinguishing it from other potential elemental compositions.

Tandem MS (MS/MS): Deciphering Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion. The resulting fragment ions are diagnostic of the molecule's structure.

  • Common Fragmentation Patterns:

    • Loss of Alkene from Esters: A common and highly diagnostic fragmentation for phosphonate esters is the loss of an alkene via a McLafferty-type rearrangement, particularly from ethyl or larger alkyl esters. For a diethyl phosphonate, this results in the sequential loss of ethylene (C₂H₄, 28 Da).

    • Cleavage of the P-C Bond: While the P-C bond is strong, cleavage can occur, especially in higher-energy collision-induced dissociation (CID). This helps to identify the two main fragments of the molecule.

    • Cleavage of the C-C Bonds on the R-Group: Fragmentation of the carbon chain attached to the phosphorus can provide information about its structure.

Experimental Protocol: ESI-MS/MS Analysis of a Phosphonate

  • Sample Preparation: Prepare a dilute solution of the phosphonate compound (~1-10 µM) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the parent ion of interest (e.g., [M-H]⁻ or [M+Na]⁺).

  • MS/MS Acquisition: Select the parent ion of interest in the first mass analyzer (Q1).

  • Collision-Induced Dissociation (CID): Induce fragmentation by colliding the selected ions with an inert gas (e.g., argon or nitrogen) in the collision cell (q2). Optimize the collision energy to achieve a good balance of parent ion depletion and fragment ion formation.

  • Fragment Ion Scan: Scan the third mass analyzer (Q3) to detect the resulting fragment ions.

  • Data Interpretation: Analyze the resulting MS/MS spectrum to identify characteristic neutral losses and fragment ions, and propose a fragmentation pathway consistent with the expected structure.

G cluster_1 MS/MS Fragmentation Logic Parent_Ion Select Parent Ion [M-H]⁻ or [M+Na]⁺ in Q1 CID Induce Fragmentation (CID with Ar/N₂) in q2 Parent_Ion->CID Fragments Detect Fragment Ions in Q3 CID->Fragments Pathway_1 Pathway A: Loss of Alkene (e.g., -C₂H₄) Fragments->Pathway_1 Observed loss? Pathway_2 Pathway B: P-C Bond Cleavage Fragments->Pathway_2 Observed loss? Pathway_3 Pathway C: Side Chain Fragmentation Fragments->Pathway_3 Observed loss? Structure_Confirm Corroborate Structure with NMR data Pathway_1->Structure_Confirm Pathway_2->Structure_Confirm Pathway_3->Structure_Confirm

Caption: Decision-making process for interpreting MS/MS fragmentation data of phosphonates.

Part 3: Comparative Analysis - NMR vs. MS

NMR and MS are not competing techniques but are highly synergistic. Their strengths and weaknesses for phosphonate analysis are summarized below.

Table 2: Comparison of NMR and MS for Phosphonate Characterization

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed atomic connectivity, stereochemistry, 3D structureMolecular weight, elemental formula (HRMS), fragmentation
Key Advantage Unambiguous structure elucidation, isomeric differentiationHigh sensitivity, mixture analysis (with LC), molecular formula
Key Limitation Lower sensitivity (requires mg of sample), complex spectraDoes not provide detailed connectivity, isomeric distinction is difficult
Phosphonate Specificity ³¹P nucleus and J-coupling provide definitive signaturesNo single atom is uniquely diagnostic without fragmentation data
Quantitation Excellent for quantitation with an internal standardCan be quantitative but requires careful calibration and standards
Typical Use Case Primary tool for de novo structure determination of pure compoundsConfirmation of identity, purity assessment, metabolite ID

Conclusion

The successful characterization of phosphonate compounds hinges on a strategic and integrated application of NMR and MS techniques. ³¹P NMR provides the initial, unmistakable confirmation of the phosphonate moiety, while a full suite of 1D and 2D NMR experiments, interpreted through the lens of P-H and P-C coupling constants, reveals the complete molecular architecture. High-resolution mass spectrometry validates the elemental composition, and tandem MS provides corroborating structural evidence through predictable fragmentation pathways. By understanding the principles, experimental nuances, and synergistic relationship of these powerful analytical tools, researchers can navigate the complexities of phosphonate analysis with confidence and precision.

References

  • ³¹P NMR Spectroscopy in Stereochemical Analysis . O-RCS-Publishing. [Link]

  • Phosphorus NMR Spectroscopy . University of California, Davis. [Link]

  • Coupling Constants . Michigan State University. [Link]

  • ¹³C-¹H Coupling Constants . University of California, Davis. [Link]

  • Electrospray Ionization Mass Spectrometry . The University of Sheffield. [Link]

  • Mass Spectrometry of Organophosphorus Compounds . Mass Spectrometry: A Textbook, 3rd Edition. [Link]

A Senior Application Scientist's Guide to Olefination: Diethyl (pyridin-2-ylmethyl)phosphonate vs. Standard Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Alkene Synthesis

In the landscape of modern organic synthesis and drug development, the creation of carbon-carbon double bonds with high stereochemical control is a cornerstone. The Horner-Wadsworth-Emmons (HWE) reaction stands as a titan among olefination methodologies, prized for its reliability, operational simplicity, and the straightforward purification of its products.[1] Unlike the classic Wittig reaction, the HWE employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts, and the water-soluble phosphate byproducts are easily removed.[1]

This guide provides an in-depth comparison of a specialized HWE reagent, Diethyl (pyridin-2-ylmethyl)phosphonate, against the more conventional workhorses of olefination. We will explore the nuanced effects of the pyridyl moiety on reactivity and its specific applications in synthesizing vinylpyridines—a scaffold of significant interest in medicinal chemistry.[2] This document is intended for researchers and drug development professionals seeking to optimize their synthetic strategies by understanding the causal relationships between reagent structure and reaction outcome.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Framework

Understanding the HWE reaction mechanism is fundamental to appreciating the subtleties of different phosphonate reagents. The reaction proceeds through a well-defined sequence, which dictates the stereochemical outcome.

The process begins with the deprotonation of the phosphonate at the α-carbon by a suitable base, generating a phosphonate carbanion.[1] This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms an intermediate oxaphosphetane.[1] The subsequent collapse and elimination of this cyclic intermediate yield the desired alkene and a water-soluble dialkylphosphate salt.[1][3]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R1-CH2-P(O)(OEt)2 Carbanion [R1-CH-P(O)(OEt)2]⁻ Phosphonate->Carbanion + Base Base Base Aldehyde R2-CHO Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + R2-CHO Alkene R1-CH=CH-R2 Oxaphosphetane->Alkene Byproduct (EtO)2P(O)O⁻ Oxaphosphetane->Byproduct Arbuzov_Reaction PicolylChloride 2-(Chloromethyl)pyridine Product Diethyl (pyridin-2-ylmethyl)phosphonate PicolylChloride->Product + P(OEt)3, Heat TriethylPhosphite P(OEt)3 Byproduct EtCl Product->Byproduct (byproduct)

Caption: Synthesis of the target phosphonate via the Arbuzov reaction.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Triethyl phosphite

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in water, add a saturated solution of Na₂CO₃ portion-wise until the solution is basic (pH > 8) and the free base separates as an oil.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)pyridine. Caution: This compound is a lachrymator. Handle in a well-ventilated fume hood.

  • Arbuzov Reaction: Add triethyl phosphite (1.1 eq) to the crude 2-(chloromethyl)pyridine. Heat the mixture at 120-140 °C for 4-6 hours under a nitrogen atmosphere. The reaction can be monitored by TLC or ³¹P NMR for the disappearance of the starting phosphite.

  • Purification: Cool the reaction mixture to room temperature. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Diethyl (pyridin-2-ylmethyl)phosphonate as a colorless to pale yellow oil.

Protocol 2: HWE Olefination using Diethyl (pyridin-2-ylmethyl)phosphonate

This protocol details a general procedure for the reaction with an aromatic aldehyde.

Materials:

  • Diethyl (pyridin-2-ylmethyl)phosphonate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Add the NaH dispersion and cool the suspension to 0 °C in an ice bath.

  • Ylid Formation: Add a solution of Diethyl (pyridin-2-ylmethyl)phosphonate in anhydrous THF dropwise to the NaH suspension over 15 minutes.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylid is often accompanied by hydrogen gas evolution.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aromatic aldehyde in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure (E)-vinylpyridine product.

Conclusion and Strategic Outlook

Diethyl (pyridin-2-ylmethyl)phosphonate is not a universal substitute for standard HWE reagents but rather a specialized tool with distinct advantages.

  • Primary Advantage: It is the reagent of choice for the direct and efficient synthesis of (E)-2-vinylpyridines, a privileged scaffold in medicinal chemistry.

  • Comparison to Ester-Stabilized Reagents: It offers similar (E)-selectivity and reactivity towards aldehydes as reagents like triethyl phosphonoacetate, with the key difference being the incorporated functionality.

  • Contrast with Z-Selective Reagents: It operates via a standard HWE pathway and cannot be used to generate (Z)-alkenes with high selectivity. For (Z)-olefins, the Still-Gennari protocol remains the authoritative method.

For the practicing chemist, the decision-making process is clear. If the synthetic target contains an (E)-vinylpyridine moiety, Diethyl (pyridin-2-ylmethyl)phosphonate provides a direct and powerful route. For simple (E)-α,β-unsaturated esters or ketones, traditional stabilized phosphonates are optimal. For access to the corresponding (Z)-isomer, a Still-Gennari type reagent is required. Understanding these fundamental differences in reactivity and mechanism allows for the logical and efficient design of complex synthetic pathways.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Al Jasem, Y., El-Esawi, R., & Thiemann, T. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Journal of Chemical Research, 2014(8), 453-463. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Rzaczynska, Z., et al. (2009). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand. ResearchGate. [Link]

  • PubChem. Diethyl (pyridin-2-ylmethyl)phosphonate. [Link]

  • Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. Coll. Vol. 7, p.165 (1990); Vol. 61, p.53 (1983). [Link]

  • RSC Publishing. Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Organic & Biomolecular Chemistry. [Link]

  • Pudovik, M. A., et al. (2018). Synthesis of functionalized vinylpyridine-based phosphinic acids and their derivatives. Russian Chemical Bulletin, 67(9), 1665-1669. [Link]

  • Kumar, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13, 6296. [Link]

  • European Patent Office. (2015). Pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. EP2046804B1. [Link]

  • RSC Publishing. Organocatalytic access to 3-pyridylphosphonates from vinyl phosphonates and aldehydes. Chemical Communications. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Chemistry Stack Exchange. Why is the Still-Gennari reaction Z-selective? [Link]

Sources

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